Cas no 878745-29-0 (Methyl 3-(1,1-difluoroethyl)benzoate)
Methyl 3-(1,1-difluoroethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3-(1,1-difluoroethyl)-, methyl ester
- 878745-29-0
- methyl 3-(1,1-difluoroethyl)benzoate
- GAWRYFMBEZKINO-UHFFFAOYSA-N
- MFCD30717684
- SCHEMBL3933098
- Methyl 3-(1,1-difluoroethyl)benzoate
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- Inchi: 1S/C10H10F2O2/c1-10(11,12)8-5-3-4-7(6-8)9(13)14-2/h3-6H,1-2H3
- InChI Key: GAWRYFMBEZKINO-UHFFFAOYSA-N
- SMILES: FC(C)(C1C=CC=C(C(=O)OC)C=1)F
Computed Properties
- Exact Mass: 200.06488588g/mol
- Monoisotopic Mass: 200.06488588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3Ų
Methyl 3-(1,1-difluoroethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M203650-50mg |
Methyl 3-(1,1-difluoroethyl)benzoate |
878745-29-0 | 50mg |
$ 460.00 | 2022-06-04 | ||
| TRC | M203650-100mg |
Methyl 3-(1,1-difluoroethyl)benzoate |
878745-29-0 | 100mg |
$ 760.00 | 2022-06-04 | ||
| Apollo Scientific | PC53632-250mg |
Methyl 3-(1,1-difluoroethyl)benzoate |
878745-29-0 | 95% | 250mg |
£120.00 | 2025-02-21 | |
| Apollo Scientific | PC53632-1g |
Methyl 3-(1,1-difluoroethyl)benzoate |
878745-29-0 | 95% | 1g |
£360.00 | 2025-02-21 | |
| Apollo Scientific | PC53632-5g |
Methyl 3-(1,1-difluoroethyl)benzoate |
878745-29-0 | 95% | 5g |
£1080.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540293-250mg |
Methyl 3-(1,1-difluoroethyl)benzoate |
878745-29-0 | 98% | 250mg |
¥1244.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540293-1g |
Methyl 3-(1,1-difluoroethyl)benzoate |
878745-29-0 | 98% | 1g |
¥3453.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540293-5g |
Methyl 3-(1,1-difluoroethyl)benzoate |
878745-29-0 | 98% | 5g |
¥12939.00 | 2024-04-27 |
Methyl 3-(1,1-difluoroethyl)benzoate Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Methyl 3-(1,1-difluoroethyl)benzoate
Recent Advances in the Application of Methyl 3-(1,1-difluoroethyl)benzoate (CAS: 878745-29-0) in Chemical Biology and Pharmaceutical Research
Methyl 3-(1,1-difluoroethyl)benzoate (CAS: 878745-29-0) is a fluorinated aromatic ester that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting metabolic disorders and inflammatory diseases. Recent studies highlight its role in modulating enzyme activity and enhancing drug bioavailability, making it a valuable scaffold for pharmaceutical development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 3-(1,1-difluoroethyl)benzoate as a precursor in the synthesis of novel PPARγ (peroxisome proliferator-activated receptor gamma) agonists. The researchers utilized a multi-step synthetic route, incorporating this compound to introduce fluorine atoms strategically, thereby improving metabolic stability and receptor binding affinity. The resulting analogs exhibited potent anti-diabetic activity in preclinical models, with enhanced pharmacokinetic profiles compared to existing therapeutics.
In addition to its role in metabolic disease research, Methyl 3-(1,1-difluoroethyl)benzoate has been explored in the context of anti-inflammatory drug development. A recent ACS Chemical Biology publication (2024) detailed its incorporation into covalent inhibitors of NLRP3 inflammasome components. The difluoroethyl moiety was critical for achieving selective binding and irreversible inhibition, as confirmed by X-ray crystallography and cellular assays. This approach offers a promising strategy for treating chronic inflammatory conditions such as rheumatoid arthritis and gout.
Advances in synthetic methodology have also expanded the accessibility of Methyl 3-(1,1-difluoroethyl)benzoate derivatives. A 2024 Organic Letters report described a photocatalytic decarboxylative fluorination protocol that enables efficient late-stage functionalization of benzoate esters. This technique allows for the rapid generation of diverse analogs for structure-activity relationship studies, accelerating lead optimization in drug discovery programs.
From a safety and toxicological perspective, recent in vitro and in vivo studies indicate that Methyl 3-(1,1-difluoroethyl)benzoate exhibits favorable metabolic stability with minimal off-target effects. A 2023 Chemical Research in Toxicology paper reported comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling of this compound and its derivatives, confirming their suitability for further pharmaceutical development. These findings support the growing interest in this chemical scaffold among medicinal chemists.
Looking forward, researchers anticipate expanded applications of Methyl 3-(1,1-difluoroethyl)benzoate in targeted drug delivery systems. Preliminary work published in Bioconjugate Chemistry (2024) demonstrates its potential as a linker molecule in antibody-drug conjugates (ADCs), where its stability under physiological conditions and controlled release properties offer advantages over traditional linker chemistries. This represents an exciting frontier for the compound's utilization in oncology therapeutics.
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